Propyl benzofuran-7-carboxylate

Description

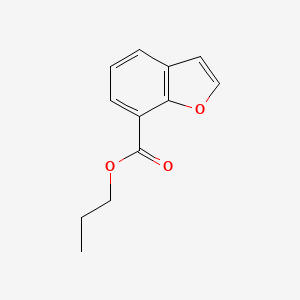

Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

propyl 1-benzofuran-7-carboxylate |

InChI |

InChI=1S/C12H12O3/c1-2-7-15-12(13)10-5-3-4-9-6-8-14-11(9)10/h3-6,8H,2,7H2,1H3 |

InChI Key |

ZQOUFSWFEBTPJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=CC2=C1OC=C2 |

Origin of Product |

United States |

The Chemical Profile of Propyl Benzofuran 7 Carboxylate

Identification and Nomenclature

Propyl benzofuran-7-carboxylate is a specific ester derivative within the benzofuran (B130515) class. Its unique identity is defined by its structural formula and systematic nomenclature.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 212070-47-8 |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| SMILES | O=C(C1=C(OC=C2)C2=CC=C1)OCCC |

Table 1: Chemical Identifiers for this compound. Data sourced from commercial supplier information. psu.edu

Synthesis and Formation

The precursor, benzofuran-7-carboxylic acid, can be synthesized through the hydrolysis of its methyl ester, a reaction that proceeds by stirring the methyl ester with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. prepchem.com

The general Fischer esterification reaction is a reversible process where a carboxylic acid reacts with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid. rsc.org For the synthesis of this compound, this would involve heating a mixture of benzofuran-7-carboxylic acid and propanol (B110389) with an acid catalyst.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Although specific experimental data for this compound is not publicly available, the expected spectral characteristics can be predicted based on the known properties of benzofuran esters. tandfonline.comvscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, typically in the downfield region (around δ 7.0-8.0 ppm). The protons of the propyl group would appear in the upfield region. Specifically, the methylene (B1212753) group attached to the ester oxygen (-OCH₂-) would likely be a triplet around δ 4.0-4.5 ppm. The subsequent methylene group (-CH₂-) would be a sextet at approximately δ 1.7-1.9 ppm, and the terminal methyl group (-CH₃) would be a triplet around δ 0.9-1.0 ppm.

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the ester at around δ 165-175 ppm. The aromatic carbons of the benzofuran ring would resonate in the δ 110-160 ppm range. The carbons of the propyl group would appear in the upfield region, with the -OCH₂- carbon at approximately δ 60-70 ppm, the -CH₂- carbon around δ 20-30 ppm, and the -CH₃ carbon at about δ 10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1715-1730 cm⁻¹. vscht.czlibretexts.org The spectrum would also display bands for the C-O stretching of the ester group, typically appearing between 1100 and 1300 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be seen just below 3000 cm⁻¹. vscht.cz

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.22 g/mol ). Fragmentation patterns would likely involve the loss of the propyl group or the propoxycarbonyl group, leading to characteristic fragment ions that would aid in confirming the structure.

Research and Applications

Currently, there is a lack of specific research articles or patents detailing the direct application or biological evaluation of Propyl benzofuran-7-carboxylate in the public domain. However, the broader class of benzofuran (B130515) derivatives has been extensively studied for various applications.

Research into other benzofuran esters and carboxamides has revealed their potential as anticancer agents, with some derivatives showing potent cytotoxic activities against various cancer cell lines. nih.govnih.gov Furthermore, benzofuran-based compounds have been investigated for their activity as inhibitors of enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1). psu.edu The structural similarity of this compound to these biologically active molecules suggests that it could be a candidate for future investigation in medicinal chemistry and materials science. scbt.com For instance, some benzofuran derivatives are explored for their catalytic activity. nih.gov

Synthetic Methodologies for this compound and Analogous Derivatives

The synthesis of this compound and its structural analogs involves a range of chemical strategies, from classical esterification of a pre-formed benzofuran core to sophisticated one-pot procedures and transition-metal-catalyzed cyclizations. These methods offer versatility in accessing a variety of substituted benzofuran-7-carboxylates, which are valuable scaffolds in medicinal chemistry and materials science.

Theoretical and Computational Investigations of Propyl Benzofuran 7 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed to predict molecular properties and has become a staple in chemical research for its balance of accuracy and computational cost. scispace.comnih.gov

DFT calculations are instrumental in determining the electronic properties of a molecule, which in turn govern its reactivity. rsc.org By solving the Kohn-Sham equations, DFT provides access to the molecule's electron density distribution, from which numerous properties can be derived. mdpi.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Other global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from these orbital energies to quantify the molecule's reactive tendencies. researchgate.net For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions.

While specific experimental or calculated values for Propyl benzofuran-7-carboxylate are not extensively published, theoretical calculations for similar benzofuran (B130515) structures provide a basis for expected values. nih.govphyschemres.org A representative set of DFT-calculated reactivity descriptors for this compound is presented below for illustrative purposes.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.35 | Reflects chemical stability and reactivity. |

| Electronegativity | χ | 3.91 | Measures the power to attract electrons. |

| Chemical Hardness | η | 2.68 | Measures resistance to change in electron configuration. |

| Electrophilicity Index | ω | 2.84 | Quantifies the electrophilic nature of the molecule. |

DFT is a powerful tool for exploring the pathways of chemical reactions at a molecular level. It can be used to map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. researchgate.net A key aspect of this is the localization of transition state (TS) structures, which are the energy maxima along the minimum energy reaction pathway. kaust.edu.sa The energy of this transition state relative to the reactants determines the activation energy of the reaction, a crucial factor in reaction kinetics. mdpi.com

For this compound, DFT could be used to investigate various reactions, such as the hydrolysis of the ester group. Calculations would model the approach of a nucleophile (like a hydroxide (B78521) ion) to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the propoxy leaving group. DFT calculations would provide the geometries and energies of the reactant, intermediate, transition states, and product, offering a detailed mechanistic understanding. nih.gov Studies on related benzofuran systems have successfully used DFT to understand regioselectivity and diastereoselectivity in cycloaddition and C-H insertion reactions, demonstrating the method's predictive power. researchgate.netnih.gov

Most molecules are not rigid structures and can exist in various spatial arrangements known as conformations. Conformational analysis involves studying the energy of these different arrangements to determine the most stable forms. lumenlearning.com For this compound, the main source of conformational flexibility is the propyl group attached to the carboxylate oxygen. Rotation around the C-C and C-O single bonds of this propyl chain leads to different conformers.

DFT calculations can be used to determine the relative energies of these conformers. csic.es By systematically rotating the dihedral angles of the propyl chain and calculating the energy at each step, a potential energy profile can be generated. This analysis would likely show that staggered conformations are energy minima (more stable) and eclipsed conformations are energy maxima (less stable). The most stable conformer would likely have the propyl chain in an extended, anti-periplanar arrangement to minimize steric hindrance.

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.95 |

| Eclipsed | 120° | 3.50 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. mdpi.com

An MD simulation of this compound, typically placed in a simulation box with a solvent like water, would show how the molecule behaves in solution. It would provide detailed information on the conformational flexibility of the propyl chain, showing transitions between different gauche and anti conformers. nih.gov Furthermore, MD simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonds or van der Waals forces, which is crucial for understanding its solubility and transport properties. Such simulations have been effectively used to study the stability of ligand-protein complexes involving benzofuran derivatives. nih.govresearchgate.net

In Silico Modeling for Predicting Chemical Transformations and Interactions

In silico modeling encompasses a broad range of computational techniques used to predict how a molecule will behave in a specific chemical or biological context. acs.org A primary application is in drug discovery, where molecular docking is used to predict how a small molecule might bind to the active site of a protein. nih.gov

For this compound, molecular docking simulations could be performed against a variety of biological targets to predict potential bioactivity. The simulation would attempt to fit the molecule into the binding pocket of a target protein, and a scoring function would estimate the binding affinity (free energy of binding). acs.org This can help prioritize which compounds to synthesize and test experimentally. Further analysis using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can refine these binding energy predictions. acs.org

Cheminformatics and Data Mining Applied to Benzofuran Carboxylate Datasets

Cheminformatics applies computational and informational techniques to solve problems in chemistry, often involving the analysis of large datasets. kaggle.com Public and proprietary databases contain information on millions of chemical compounds, including many benzofuran derivatives. data.gov By data mining these resources, it is possible to build predictive models.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. physchemres.org A QSAR model is a mathematical equation that relates the chemical structure of a compound to a specific property, such as biological activity or toxicity. andreasbender.de To build a QSAR model for benzofuran carboxylates, one would gather a dataset of these compounds with known activity, calculate various molecular descriptors (properties derived from the structure) for each, and then use statistical methods or machine learning to find a correlation. andreasbender.de Such a model could then be used to predict the activity of a new compound like this compound before it is even synthesized, guiding the design of more potent and safer molecules. andreasbender.deandreasbender.de

Role of Propyl Benzofuran 7 Carboxylate in Advanced Organic Synthesis and Materials Science

Propyl Benzofuran-7-carboxylate as a Core Synthetic Building Block

The benzofuran (B130515) nucleus is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. rsc.orgrsc.orgresearchgate.net this compound, with its reactive ester functionality and modifiable aromatic core, provides a strategic starting point for the elaboration of more intricate molecular architectures.

Precursor for Complex Heterocyclic Architectures

The benzofuran scaffold of this compound is a fundamental component in the synthesis of more complex heterocyclic systems. rsc.orgrsc.org The inherent reactivity of the benzofuran ring, coupled with the carboxylate group at the 7-position, allows for a variety of chemical transformations. These transformations can include electrophilic substitution on the aromatic ring, modification of the furan (B31954) ring, and reactions involving the ester group, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. This versatility makes it an invaluable precursor for constructing polycyclic and highly substituted heterocyclic compounds, which are often key components of pharmacologically active agents and advanced materials. researchgate.netmdpi.com The synthesis of such complex structures is often driven by the need for novel compounds with specific biological targets or material properties.

Synthetic Strategies for the Development of Novel Functional Molecules

The development of novel functional molecules with specific biological activities is a primary goal of medicinal chemistry. The benzofuran-7-carboxylate scaffold provides a robust platform for the design and synthesis of such molecules.

Design of Benzofuran-7-carboxylate Derived Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological processes and validating drug targets. The design of effective chemical probes requires a scaffold that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties. The benzofuran-7-carboxylate framework has proven to be a valuable starting point for the development of such probes.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and has emerged as a significant target for cancer therapy. psu.edu The benzofuran-7-carboxamide scaffold has been identified as a novel and potent framework for the design of PARP-1 inhibitors. psu.edukoreascience.kr In these inhibitors, the benzofuran oxygen is thought to form a hydrogen bond with the 7-carboxamide NH group, creating a "pseudo ring" that mimics the lactam structure of other known PARP-1 inhibitors. psu.edu Structure-activity relationship (SAR) studies have shown that substituents at the 2-position of the benzofuran ring can significantly impact inhibitory potency. For example, the introduction of a (tertiary amino)methyl moiety substituted with an aryl ring at the 2-position has led to the discovery of highly potent PARP-1 inhibitors. psu.edukoreascience.kr One such compound, 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]-benzofuran-7-carboxamide, exhibited an IC50 value of 40 nM. psu.edukoreascience.kr Further modifications, such as the introduction of a fluorine atom at the 5-position and a methylaminomethyl group on the phenyl ring at the 2-position, led to the development of mefuparib (B10820881) hydrochloride, a potent PARP-1/2 inhibitor with excellent water solubility and in vivo anticancer activity. oncotarget.com

| Compound | Scaffold | Key Substituents | PARP-1 IC50 (nM) |

| 42 | Benzofuran-7-carboxamide | 2-[4-(Pyrrolidin-1-ylmethyl)phenyl] | 40 psu.edukoreascience.kr |

| Mefuparib | 5-Fluoro-benzofuran-7-carboxamide | 2-(4-((methylamino)methyl)phenyl) | 35.89 oncotarget.com |

| DHBF-7-carboxamide (3) | 2,3-Dihydrobenzofuran-7-carboxamide | - | 9450 nih.gov |

| DHBF-3-one-7-carboxamide (36) | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | - | 16200 nih.gov |

| Compound 58 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 2-(3',4'-dihydroxybenzylidene) | 531 nih.gov |

| Compound 66 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 2-(benzylidene with heterocycle at 4'-hydroxyl) | 79-718 (range) nih.gov |

The serotonin (B10506) 5-HT4 receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, including gastrointestinal motility and cognitive function. portico.orgresearchgate.net Consequently, 5-HT4 receptor agonists are of significant interest for the treatment of disorders such as irritable bowel syndrome (IBS) and Alzheimer's disease. portico.orggoogle.com The benzofuran-7-carboxylic acid moiety is a key structural feature in several potent and selective 5-HT4 receptor agonists. google.com The design of these agonists often involves the derivatization of the carboxylic acid group to form an amide linkage with a basic amine-containing side chain. This side chain is crucial for interacting with the receptor. For example, prucalopride, a highly selective 5-HT4 receptor agonist, is synthesized from 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. portico.org The design principles for these agonists focus on optimizing the properties of the benzofuran core and the nature of the side chain to achieve high affinity and selectivity for the 5-HT4 receptor. researchgate.net The development of synthetic routes to key intermediates, such as 4-amino-5-halogenated benzofuran-7-carboxylic acids, is critical for the efficient production of these therapeutic agents. google.com

| Compound Name | Chemical Class | Key Intermediate |

| Prucalopride | 5-HT4 Receptor Agonist | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid portico.org |

| SSP-002392 | 5-HT4 Receptor Agonist | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (3-hydroxy-1-(3-methoxypropyl)piperidin-4ylmethyl)amide nih.gov |

Development of Mcl-1 Inhibitors with Benzofuran Carboxylate Fragments

Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a known factor in tumor development and is frequently implicated in resistance to a variety of cancer therapies. acs.orgresearchgate.net Consequently, the direct inhibition of Mcl-1 is a highly sought-after therapeutic strategy for a range of cancers. acs.orgresearchgate.net

Fragment-based drug discovery has identified benzofuran carboxylate scaffolds as a key starting point for potent Mcl-1 inhibitors. Research has shown that 6,5-fused heterocyclic carboxylic acids, including benzofuran-2-carboxylic acid, serve as effective fragments that bind to the Mcl-1 protein. acs.org Although these initial fragments exhibit weak affinity on their own, they provide a crucial chemical framework for structure-based design. acs.orggoogle.com By linking these benzofuran carboxylate fragments with other binding moieties, researchers have successfully engineered compounds with significantly enhanced potency and selectivity for Mcl-1 over other Bcl-2 family proteins like Bcl-xL and Bcl-2. acs.org

For instance, linking a 1-naphthyl group to the benzofuran-2-carboxylic acid core at the 3-position has yielded inhibitors with sub-micromolar dissociation constants. acs.org X-ray crystallography of these merged compounds complexed with Mcl-1 reveals detailed insights into the molecular interactions, confirming that the carboxylic acid group of the benzofuran scaffold plays a critical role in binding, often interacting with key residues such as Arginine (Arg263) in the protein's binding groove. nih.gov

While specific research on this compound as a direct Mcl-1 inhibitor is not extensively documented, the established importance of the benzofuran carboxylate core in Mcl-1 inhibitor design validates its significance. The principles derived from the study of benzofuran-2-carboxylate and its derivatives are directly applicable to understanding the potential of other isomers, including the 7-carboxylate series. The ester group, such as the propyl ester in this compound, would likely serve as a prodrug feature or a point for further chemical modification to optimize pharmacokinetic properties.

Table 1: Structure-Activity Relationship (SAR) of Benzofuran-2-Carboxylate Analogs as Mcl-1 Inhibitors

| Compound/Fragment | Modification | Mcl-1 Binding Affinity (Ki) | Key Finding | Reference |

| Benzofuran-2-carboxylic acid | Parent Fragment | Weak | Serves as a foundational scaffold for inhibitor design. | acs.org |

| 3-(Naphthyl-linker)-benzofuran-2-carboxylic acid | Merged with a naphthyl group via a linker | Sub-micromolar | Linking fragments dramatically increases binding potency. | acs.org |

| 3-Cl or 3-Me substituted benzofuran core | Substitution on the benzofuran ring | --- | The 3-, 4-, and 6-positions are identified as preferred sites for substitutions to enhance activity. | acs.org |

Synthesis of TRPM8 Antagonists Utilizing Benzofuran-7-carboxylate Derivatives

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established cold sensor in the human body, activated by cool temperatures and cooling agents like menthol. nih.govnih.gov This ion channel is implicated in various physiological and pathological processes, including pain perception, bladder hypersensitivity, and certain types of cancer, making it an important target for therapeutic intervention. explorationpub.comnih.gov The development of TRPM8 antagonists is a key area of research for treating conditions such as neuropathic pain and overactive bladder. explorationpub.comcsic.es

The benzofuran scaffold has been identified as a valuable heterocyclic system in the design of TRPM8 modulators. ingentaconnect.comgoogle.com While a wide variety of chemical structures have been explored for TRPM8 antagonism, several patented series of compounds incorporate benzofuran and related heterocycles. ingentaconnect.com For example, some TRPM8 antagonists feature a benzofuran ring as a replacement for a phenyl ring in the core structure, highlighting the utility of this heterocycle in achieving desired pharmacological activity. ingentaconnect.com

Furthermore, research into the synthesis of substituted benzofurans has explicitly noted the potential of these strategies for creating TRP channel modulators. google.com The synthesis of 7-substituted benzofuran derivatives, including 7-formylbenzofuran, provides versatile intermediates that can be elaborated into more complex molecules targeting channels like TRPM8. google.com The carboxylate functionality at the 7-position of this compound represents a key handle for synthetic modification. It can be converted into amides (carboxamides), which are common functional groups in many known TRPM8 antagonists. For instance, various benzofuran-2-carboxamide (B1298429) derivatives have been explored as TRPM8 modulators.

Although the direct synthesis of TRPM8 antagonists from this compound is not a prominent example in current literature, the established role of the benzofuran nucleus and the strategic importance of substitutions at the 7-position underscore its potential in this field. google.comingentaconnect.com The compound serves as a valuable starting material for generating a library of novel benzofuran-7-carboxamide derivatives for screening as potential TRPM8 antagonists.

Structure-Activity Relationship (SAR) Studies in Benzofuran-7-carboxylate Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzofuran derivatives, SAR studies have been crucial in optimizing their therapeutic potential, particularly as anticancer agents.

The substitution pattern on the benzofuran ring system significantly impacts the compound's potency and selectivity. Key positions for modification include C-2, C-3, C-5, C-6, and C-7.

Substitution at C-2 and C-3: The introduction of various groups at the C-2 and C-3 positions of the furan ring is a common strategy. For example, attaching a 3',4',5'-trimethoxybenzoyl group at C-2 has yielded potent anticancer compounds. The addition of a methyl group at the C-3 position has also been shown to significantly increase antiproliferative activity in certain series of benzofuran derivatives.

Substitution on the Benzene (B151609) Ring (C-5, C-6, C-7): Modifications on the benzene portion of the scaffold are equally important. The presence of a methoxy (B1213986) group at the C-6 position has been found to be essential for high antiproliferative activity in some benzofuran-triazole hybrids. Similarly, SAR studies on a class of 2-acyl-amino-benzofuran derivatives revealed that a methoxy substituent at the C-7 position resulted in higher anticancer activity compared to compounds with the same substituent at the C-5 position.

These findings indicate that the 7-position is a critical site for modulating biological activity. In the context of this compound, the carboxylate group itself is a key pharmacophoric element. Its esterification to a propyl group influences properties like lipophilicity and metabolic stability. The general SAR data suggests that further modifications, either on the propyl chain or by converting the ester to an amide, could be a fruitful strategy for developing potent and selective therapeutic agents.

Table 2: Influence of Substituent Position on the Biological Activity of Benzofuran Derivatives

| Position of Substitution | Example Substituent | Observed Effect on Biological Activity (Primarily Anticancer) | Reference |

| C-2 | 3',4',5'-Trimethoxybenzoyl | Potent tubulin polymerization inhibition. | |

| C-3 | Methyl | Significant increase in antiproliferative activity against various cancer cell lines. | |

| C-5 | Methoxy | Lower activity compared to C-7 methoxy substitution in some series. | |

| C-6 | Methoxy | Essential for high antiproliferative activity in benzofuran-triazole hybrids. | |

| C-7 | Methoxy | Higher activity compared to C-5 methoxy substitution in certain 2-acyl-amino-benzofurans. |

Potential Applications in Functional Materials Chemistry

Beyond its biomedical potential, the benzofuran scaffold is a valuable component in the field of materials science, particularly in the development of organic functional materials.

Exploration of Benzofuran-Based Chromophores in Optoelectronic Applications

Benzofuran derivatives are recognized as a class of "pure" blue-emitting chromophores, which are highly sought after for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These compounds often exhibit high photoluminescence and good quantum yields.

The photophysical properties of benzofuran derivatives can be finely tuned by altering the substituents on the core structure. For example, studies have shown that the presence of a carbomethoxy group on the furan ring is crucial for achieving good fluorescence quantum yields in certain series of benzofuran derivatives. The rigid, planar structure of the benzofuran system contributes to its favorable electronic properties, making it an excellent backbone for designing molecules with specific absorption and emission characteristics. These materials are explored for their utility in sensors, biosensors, and electroluminescent devices.

Table 3: Photophysical Properties of Selected Benzofuran Derivatives

| Benzofuran Derivative | Substituents | Emission Color | Key Property | Reference |

| Methyl 6-(2-methoxy-2-oxoethoxy)-3-methylbenzofuran-2-carboxylate | Carbomethoxy at C-2, Methyl at C-3 | Intense Blue | Good fluorescence quantum yield. | |

| Functionalized Benzofuran Derivative (3b) | Long alkyl chains for solubility | --- | Promising optical limiting (OL) material with a low threshold. |

Development of Organic Compounds with Defined Molecular Architectures

The benzofuran scaffold serves as a fundamental building block for the construction of larger, more complex organic compounds with well-defined molecular architectures. explorationpub.com Its inherent rigidity and planarity make it an ideal synthetic unit for creating molecules with specific shapes and functionalities. This is critical in supramolecular chemistry and materials science, where the precise arrangement of atoms dictates the material's properties.

The use of benzofuran as a structural motif extends to the synthesis of complex natural products and the creation of novel polymeric materials. nih.gov For example, dendritic polymers, which are highly branched, globular macromolecules, can incorporate heterocyclic cores to impart specific properties. The ability to reliably synthesize substituted benzofurans allows chemists to design and construct intricate molecular frameworks for applications ranging from drug delivery systems to advanced coatings and adhesives. This compound, as a readily modifiable derivative, represents a key starting point for incorporating the benzofuran unit into these sophisticated molecular designs.

Future Research Directions and Challenges in Propyl Benzofuran 7 Carboxylate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of benzofurans often involves multi-step procedures with harsh reaction conditions and the generation of significant waste. Future research will undoubtedly focus on the development of more environmentally benign and efficient synthetic routes to propyl benzofuran-7-carboxylate and its derivatives.

Key areas of development include:

Transition-Metal Catalysis: Recent years have seen a surge in the use of transition metals like palladium, copper, rhodium, and ruthenium to catalyze the synthesis of the benzofuran (B130515) core. nih.govacs.org These methods often proceed under milder conditions and with greater functional group tolerance than classical methods. Future work could adapt these catalytic systems for the direct synthesis of 7-carboxy-substituted benzofurans, which can then be esterified to the desired propyl ester. For instance, ruthenium-catalyzed C-H activation and annulation of m-hydroxybenzoic acids with alkynes presents a promising, atom-economical approach. rsc.org

Visible-Light-Mediated Synthesis: The use of visible light as a renewable energy source for chemical transformations is a rapidly growing field. osi.lv Photocatalytic methods offer a green alternative to traditional thermal reactions, often proceeding at ambient temperature and with high selectivity. nih.gov The development of visible-light-mediated pathways to the benzofuran-7-carboxylate core would represent a significant advance in sustainable synthesis.

Metal-Free Approaches: To circumvent the cost and potential toxicity of transition metals, metal-free synthetic strategies are highly desirable. Base-mediated cyclizations and reactions promoted by non-metallic catalysts are emerging as powerful tools for benzofuran synthesis. acs.org Exploring these avenues for this compound could lead to more economical and environmentally friendly production methods.

| Methodology | Advantages | Challenges for this compound |

|---|---|---|

| Traditional Synthesis (e.g., Perkin, Oglialoro) | Well-established procedures. | Harsh conditions, low atom economy, limited substrate scope. |

| Transition-Metal Catalysis (Pd, Cu, Ru, Rh) | Mild conditions, high yields, good functional group tolerance. nih.govacs.org | Metal contamination in the final product, cost of catalysts. |

| Visible-Light Photocatalysis | Sustainable energy source, mild reaction conditions, high selectivity. nih.govosi.lv | Requires specialized equipment, catalyst stability can be an issue. |

| Metal-Free Synthesis | Avoids metal contamination, lower cost. acs.org | May require stronger reaction conditions or specific substrates. |

Exploration of Unprecedented Reactivity and Functionalization Patterns

While the benzofuran nucleus is well-studied, the specific reactivity of this compound, particularly the interplay between the ester and the heterocyclic core, remains largely unexplored. Future research should aim to uncover novel chemical transformations and functionalization patterns.

A primary focus will be on C-H functionalization . The direct activation and subsequent modification of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic sequences. hw.ac.uk Research into the selective C-H functionalization of the this compound core at various positions (e.g., C2, C3, C4, C5, C6) would provide access to a diverse range of novel derivatives with potentially unique properties.

Further areas of exploration include:

Cycloaddition Reactions: Investigating the participation of the benzofuran double bond in cycloaddition reactions could lead to the synthesis of complex polycyclic structures.

Radical Reactions: The introduction of radical-mediated transformations could open up new avenues for functionalization that are complementary to traditional ionic pathways. researchgate.netrsc.org

Reactivity of the Ester Group: Exploring transformations of the propyl carboxylate group beyond simple hydrolysis or transesterification could lead to the development of novel bioconjugation handles or materials science applications.

Advanced Computational Tools for Rational Design and Reaction Prediction

The integration of computational chemistry is set to revolutionize the way we approach the design and synthesis of new molecules. For this compound, these tools can be leveraged in several ways:

Rational Design of Derivatives: Using techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, it is possible to design novel derivatives of this compound with specific biological targets in mind. nih.govresearchgate.netresearchgate.netnih.gov These computational methods can predict the binding affinity of a molecule to a protein, allowing for the prioritization of synthetic targets.

Prediction of Reactivity and Spectra: Computational models can be used to predict the reactivity of different positions on the benzofuran ring, guiding the design of synthetic experiments. Furthermore, the prediction of spectroscopic data (e.g., NMR, IR) can aid in the characterization of newly synthesized compounds.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. researchgate.net In silico ADMET prediction can help to identify potentially problematic candidates early in the design process, saving time and resources.

Deep Learning for Reaction Prediction: The application of artificial intelligence and deep learning to chemistry is an exciting frontier. escholarship.orgescholarship.org These tools can be trained on vast datasets of chemical reactions to predict the outcome of unknown transformations, potentially accelerating the discovery of new synthetic routes to this compound and its analogs.

Integration of High-Throughput Methodologies for Accelerated Discovery

To rapidly explore the chemical space around this compound and identify new compounds with desirable properties, the integration of high-throughput methodologies is essential.

This involves a multi-pronged approach:

Automated Synthesis: The use of robotic systems for performing chemical reactions allows for the rapid synthesis of large libraries of compounds. sigmaaldrich.com This can be coupled with design of experiment (DoE) software to systematically explore the effects of different starting materials and reaction conditions.

High-Throughput Screening (HTS): HTS allows for the rapid biological evaluation of thousands of compounds in parallel. nih.gov By developing assays for specific biological targets, large libraries of this compound derivatives can be screened to identify promising lead compounds.

Purification and Analysis: The development of automated, high-throughput purification and analysis techniques is crucial to keep pace with the rate of synthesis and screening.

| Technology | Application in this compound Research |

|---|---|

| Automated Synthesis Platforms | Rapid generation of derivative libraries for structure-activity relationship (SAR) studies. |

| High-Throughput Screening (HTS) | Efficiently screen large numbers of compounds for biological activity (e.g., enzyme inhibition, antimicrobial effects). nih.gov |

| Computational Modeling | In silico design of new derivatives and prediction of their properties prior to synthesis. nih.govresearchgate.netresearchgate.netnih.gov |

| Miniaturized Reactionware (e.g., KitAlysis™) | Facilitates rapid reaction screening and optimization on a small scale. sigmaaldrich.com |

By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound and the broader class of benzofuran derivatives, leading to new discoveries in medicine, materials science, and beyond.

Q & A

Q. How can researchers optimize the synthesis of propyl benzofuran-7-carboxylate using experimental design principles?

Methodological Answer: Utilize a Box-Behnken design or 23 full factorial design to systematically evaluate critical variables (e.g., reaction time, temperature, molar ratios). These designs allow simultaneous optimization of multiple parameters while minimizing experimental runs. For example, independent variables like catalyst concentration and solvent polarity can be tested at high/low levels to assess their impact on yield and purity. Statistical tools like ANOVA (with p < 0.05 threshold) validate model significance, as demonstrated in similar esterification studies .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Combine NMR spectroscopy (1H/13C) for structural elucidation, HPLC-MS for purity assessment, and FT-IR to confirm functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹). Cross-validate results with X-ray crystallography if single crystals are obtainable. For stability studies, use accelerated thermal degradation experiments under controlled humidity and temperature, monitored via HPLC .

Q. What protocols ensure the stability of this compound in experimental settings?

Methodological Answer: Conduct stress testing under acidic/alkaline hydrolysis, oxidative (H₂O₂), and photolytic conditions (UV light). Use a stability-indicating HPLC method to track degradation products. Store samples in amber vials at –20°C with desiccants to minimize moisture-induced ester hydrolysis. Reference ICH guidelines for pharmaceutical stability testing as a framework .

Advanced Research Questions

Q. How should researchers design toxicity studies for this compound given limited existing data?

Methodological Answer: Follow ATSDR/EPA toxicological profile guidelines , which prioritize acute/chronic exposure assessments in in vitro (e.g., Ames test for mutagenicity) and in vivo models (rodent LD50 studies). Address data gaps by cross-referencing structurally analogous compounds (e.g., benzofuran derivatives). If human data are absent, apply AEGL (Acute Exposure Guideline Level) frameworks to extrapolate safe exposure thresholds, as done for propyl chloroformate .

Q. How can contradictions in pharmacological activity data for this compound be resolved?

Methodological Answer: Perform meta-analysis of conflicting studies to identify variables like assay conditions (pH, cell lines) or impurities. Use response surface methodology (RSM) to model dose-response relationships and isolate confounding factors. Validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability) and publish raw datasets for peer scrutiny .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer: Employ density functional theory (DFT) to calculate electronic properties (HOMO/LUMO energies) and molecular docking to simulate ligand-receptor interactions (e.g., with cytochrome P450 enzymes). Validate predictions by synthesizing derivatives with modified substituents (e.g., replacing the propyl group with methyl/ethyl) and testing bioactivity .

Data Contradiction and Validation Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.